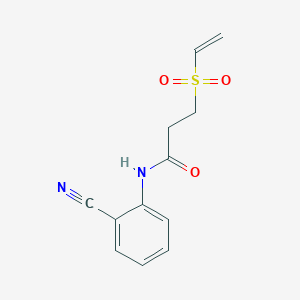
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CES is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 301.35 g/mol.
Wirkmechanismus
The mechanism of action of CES is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CES has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, CES may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CES has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CES can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. CES has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CES is its potential use in the treatment of cancer and chronic pain. CES has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation and pain. CES is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One of the limitations of CES is its potential toxicity. Studies have shown that CES can be toxic to certain cells, including liver cells and red blood cells. Additionally, CES has not yet been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of CES. One area of research could focus on the development of new synthetic methods for CES that are more efficient and environmentally friendly. Another area of research could focus on the use of CES in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies could be conducted to investigate the safety and efficacy of CES in vivo, with the ultimate goal of developing new treatments for cancer and chronic pain.
Synthesemethoden
The synthesis of CES involves the reaction of 2-cyanobenzaldehyde with ethylsulfonylpropanoate in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction yields CES as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CES has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. CES has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
In material science, CES has been explored for its potential use in the synthesis of organic semiconductors and light-emitting diodes. CES has also been investigated for its ability to act as a catalyst in organic reactions, making it a potential candidate for use in organic synthesis.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-6-4-3-5-10(11)9-13/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUPLRWPRWOZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-3-ethenylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)




![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide](/img/structure/B2738564.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738565.png)
![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)
![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)